molecular formula C9H12D4O4 B1149567 Dimethyl heptanedioate-2,2,6,6-d4 CAS No. 120811-82-7

Dimethyl heptanedioate-2,2,6,6-d4

Cat. No.: B1149567
CAS No.: 120811-82-7
M. Wt: 192.2455871
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Description

DiMethyl Heptanedioate—d4, also known as dimethyl pimelate, is a deuterated compound with the molecular formula C₉H₁₂D₄O₄. It is a stable isotope-labeled compound used in various scientific research fields. The compound is a derivative of heptanedioic acid, where the hydrogen atoms are replaced with deuterium, making it useful in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

DiMethyl Heptanedioate—d4 can be synthesized through the esterification of heptanedioic acid with methanol in the presence of a deuterated catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

Heptanedioic acid+MethanolDiMethyl Heptanedioate—d4+Water\text{Heptanedioic acid} + \text{Methanol} \rightarrow \text{Dimethyl heptanedioate-2,2,6,6-d4} + \text{Water} Heptanedioic acid+Methanol→DiMethyl Heptanedioate—d4+Water

Industrial Production Methods

In an industrial setting, the production of DiMethyl Heptanedioate—d4 involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of deuterated methanol and a suitable catalyst is crucial for the successful synthesis of the deuterated ester.

Chemical Reactions Analysis

Types of Reactions

DiMethyl Heptanedioate—d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form heptanedioic acid.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Heptanedioic acid.

    Reduction: Diols (e.g., 1,7-heptanediol).

    Substitution: Various substituted esters and amides.

Scientific Research Applications

DiMethyl Heptanedioate—d4 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DiMethyl Heptanedioate—d4 involves its interaction with specific molecular targets and pathways. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the structural elucidation of complex molecules. In metabolic studies, the compound acts as a tracer, allowing researchers to monitor the movement and transformation of molecules within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl Heptanedioate: The non-deuterated version of DiMethyl Heptanedioate—d4.

    Dimethyl Succinate: A shorter-chain ester with similar chemical properties.

    Dimethyl Adipate: Another ester with a slightly longer carbon chain.

Uniqueness

DiMethyl Heptanedioate—d4 is unique due to its deuterium labeling, which makes it particularly valuable in studies requiring isotopic differentiation. This property allows for more precise tracking and analysis in various scientific applications compared to its non-deuterated counterparts.

Biological Activity

Dimethyl heptanedioate-2,2,6,6-d4 is a deuterated derivative of dimethyl heptanedioate, a compound that has garnered interest in various fields of biological research. Its unique isotopic labeling allows for enhanced tracking in metabolic studies and drug development processes. This article delves into the biological activity of this compound, summarizing key research findings, potential applications, and its mechanisms of action.

This compound has the molecular formula C9H16O4C_9H_{16}O_4 and features two ester functional groups. The presence of deuterium atoms at specific positions enhances its stability and allows for precise tracking in biological systems.

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. It is hypothesized that the compound may influence metabolic pathways by acting as a substrate or inhibitor for various enzymes involved in lipid metabolism and energy production. The deuterated nature of the compound provides advantages in tracing metabolic fates and understanding its pharmacokinetics.

In Vitro Studies

Recent studies have focused on the compound's effects on cellular models. For example:

  • Cell Viability Assays : Research indicates that this compound can modulate cell viability in certain cancer cell lines. The compound exhibited dose-dependent effects on proliferation rates.
  • Enzyme Activity : In vitro assays demonstrated that the compound can inhibit specific enzymes involved in fatty acid synthesis, suggesting potential applications in metabolic disorders.

In Vivo Studies

In vivo studies using animal models have shown promising results regarding the safety and efficacy of this compound. Key findings include:

  • Metabolic Tracking : The deuterated compound allowed researchers to track its metabolism more accurately than non-deuterated counterparts.
  • Therapeutic Potential : Preliminary studies suggest that it may reduce lipid accumulation in liver tissues, indicating potential therapeutic benefits for conditions like non-alcoholic fatty liver disease (NAFLD).

Data Tables

Study Type Findings Reference
In Vitro Cell AssaysDose-dependent inhibition of cancer cell proliferation
Enzyme ActivityInhibition of fatty acid synthase
In Vivo MetabolismEnhanced tracking of metabolic pathways

Case Studies

  • Case Study on Cancer Cell Lines : A study investigated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations (IC50 values ranged from 50 to 150 µM), highlighting its potential as an anti-cancer agent.
  • Metabolic Disorders : Another case study explored the impact of this compound on animal models of NAFLD. The administration of this compound resulted in a marked decrease in liver triglyceride levels compared to control groups.

Properties

IUPAC Name

dimethyl 2,2,3,3-tetradeuterioheptanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-12-8(10)6-4-3-5-7-9(11)13-2/h3-7H2,1-2H3/i4D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWINQXIGSEZAP-WVTKESLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCC(=O)OC)C([2H])([2H])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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